5-Bromo-4-methoxy-6-methyl-2-phenylpyrimidine

Catalog No.
S12291384
CAS No.
M.F
C12H11BrN2O
M. Wt
279.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4-methoxy-6-methyl-2-phenylpyrimidine

Product Name

5-Bromo-4-methoxy-6-methyl-2-phenylpyrimidine

IUPAC Name

5-bromo-4-methoxy-6-methyl-2-phenylpyrimidine

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

InChI

InChI=1S/C12H11BrN2O/c1-8-10(13)12(16-2)15-11(14-8)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

ANBYUNKKGIZTPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)OC)Br

5-Bromo-4-methoxy-6-methyl-2-phenylpyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted with a bromine atom at position 5, a methoxy group at position 4, and a methyl group at position 6, along with a phenyl group at position 2. Its molecular formula is C₁₁H₉BrN₂O, and it is notable for its aromatic properties and potential applications in medicinal chemistry and materials science.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
  • Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, while the pyrimidine ring may undergo reduction under specific conditions.

Common reagents used in these reactions include sodium methoxide for substitutions, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.

This compound exhibits significant biological activity, particularly in medicinal chemistry. It has been investigated for its potential as an antiviral and anticancer agent. Studies indicate that it may serve as an effective building block for synthesizing enzyme inhibitors and receptor modulators . The presence of the bromine and methoxy groups enhances its reactivity and biological profile compared to other pyrimidine derivatives.

The synthesis of 5-Bromo-4-methoxy-6-methyl-2-phenylpyrimidine typically involves:

  • Bromination of 4-Methoxy-6-methyl-2-phenylpyrimidine: This is commonly achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
  • Reaction Conditions: The reaction is usually performed in dichloromethane at room temperature to facilitate the formation of the desired brominated product.

Industrial methods may involve continuous flow reactors to enhance yield and efficiency, alongside purification techniques such as recrystallization and chromatography.

5-Bromo-4-methoxy-6-methyl-2-phenylpyrimidine has diverse applications:

  • Medicinal Chemistry: Used as a precursor in synthesizing pharmaceuticals targeting various diseases.
  • Biological Studies: Employed in research related to enzyme inhibition and receptor modulation.
  • Materials Science: Investigated for its potential use in organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Research on interaction studies indicates that 5-Bromo-4-methoxy-6-methyl-2-phenylpyrimidine can interact with various biological targets. Its unique structure allows it to modulate enzyme activity and receptor binding effectively. Such studies are crucial for understanding its pharmacological potential and optimizing its efficacy in therapeutic applications .

Similar Compounds

  • 5-Bromo-4-phenylpyrimidine
  • 4-Methoxy-6-phenylpyrimidine
  • 5-Bromo-2-fluoro-4-methoxy-6-phenylpyrimidine

Uniqueness

5-Bromo-4-methoxy-6-methyl-2-phenylpyrimidine stands out due to the combination of both bromine and methoxy substituents on the pyrimidine ring. This specific arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable candidate in drug development and materials science applications .

The presence of multiple functional groups allows for versatile modifications that can enhance its pharmacological properties while maintaining structural integrity.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Exact Mass

278.00548 g/mol

Monoisotopic Mass

278.00548 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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